5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C14H20N4S and a molecular weight of 276.4 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a piperidin-1-ylmethyl group at the 2-position and dimethyl groups at the 5 and 6 positions further defines its chemical structure.
Preparation Methods
The synthesis of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with piperidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may target kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: This compound has a morpholine group instead of a piperidine group, which may influence its chemical reactivity and biological activity.
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-imine: The imine derivative may exhibit different chemical properties and reactivity compared to the amine.
Properties
IUPAC Name |
5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNEYKUNIECEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CN3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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